molecular formula C20H26N2O3S B5034558 N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No.: B5034558
M. Wt: 374.5 g/mol
InChI Key: JXKRPOGJDWTGDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2,5-dimethylphenyl)-N~1~,N~1~-diethyl-N~2~-(phenylsulfonyl)glycinamide, commonly known as DPEG, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonylurea compounds and has been found to have potent hypoglycemic and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of DPEG is not fully understood. However, it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells, leading to an increase in insulin secretion. DPEG has also been found to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
DPEG has been found to have several biochemical and physiological effects. It has been found to reduce blood glucose levels in animal models of diabetes by increasing insulin secretion. DPEG has also been found to have anti-inflammatory effects by inhibiting the activity of COX-2. In addition, DPEG has been found to have antioxidant effects, which may contribute to its hypoglycemic and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

DPEG has several advantages for lab experiments. It is a potent hypoglycemic and anti-inflammatory agent, which makes it a valuable tool for studying diabetes and inflammation. DPEG is also stable and easy to handle, which simplifies its use in lab experiments. However, DPEG has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, DPEG has not been extensively studied for its toxicity and safety profile, which may limit its use in clinical applications.

Future Directions

There are several future directions for research on DPEG. One potential direction is to investigate its mechanism of action in more detail, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents. Another potential direction is to study the safety and toxicity profile of DPEG, which may pave the way for its clinical use. In addition, DPEG may have potential applications in other diseases such as cancer, and further research is needed to explore its therapeutic potential in these areas.
Conclusion:
DPEG is a promising compound with potent hypoglycemic and anti-inflammatory effects. Its mechanism of action is not fully understood, but it is believed to act by inhibiting the ATP-sensitive potassium channels in pancreatic beta cells and inhibiting the activity of COX-2. DPEG has several advantages for lab experiments, but its safety and toxicity profile needs to be further investigated. There are several future directions for research on DPEG, which may lead to the development of more potent and selective hypoglycemic and anti-inflammatory agents.

Synthesis Methods

The synthesis of DPEG involves the reaction of N,N-diethyl-2-(2,5-dimethylphenyl)acetamide with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DPEG as a white crystalline solid with a purity of over 98%. The yield of DPEG can be improved by optimizing the reaction conditions such as reaction temperature, reaction time, and the ratio of reactants.

Scientific Research Applications

DPEG has been extensively used in scientific research for its hypoglycemic and anti-inflammatory effects. It has been found to be effective in reducing blood glucose levels in animal models of diabetes, making it a potential candidate for the treatment of diabetes. DPEG has also been found to have anti-inflammatory effects in various animal models of inflammation, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N,N-diethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-5-21(6-2)20(23)15-22(19-14-16(3)12-13-17(19)4)26(24,25)18-10-8-7-9-11-18/h7-14H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXKRPOGJDWTGDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN(C1=C(C=CC(=C1)C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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